molecular formula C11H17Cl2N3 B4959104 [2-(1H-benzimidazol-1-yl)ethyl]dimethylamine dihydrochloride

[2-(1H-benzimidazol-1-yl)ethyl]dimethylamine dihydrochloride

Cat. No. B4959104
M. Wt: 262.18 g/mol
InChI Key: ZWSJWBIFJQOJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(1H-benzimidazol-1-yl)ethyl]dimethylamine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized using different methods. It has been found to have various biochemical and physiological effects, making it a potential candidate for use in lab experiments.

Mechanism of Action

The mechanism of action of [2-(1H-benzimidazol-1-yl)ethyl]dimethylamine dihydrochloride is not fully understood. However, it has been found to interact with DNA and RNA, leading to changes in their conformation and fluorescence properties. It has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects
[2-(1H-benzimidazol-1-yl)ethyl]dimethylamine dihydrochloride has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and enhance the activity of certain enzymes. It has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of [2-(1H-benzimidazol-1-yl)ethyl]dimethylamine dihydrochloride is its fluorescence properties, which make it a useful probe for detecting DNA and RNA. It is also relatively easy to synthesize and has a low toxicity profile. However, its use in lab experiments is limited by its high cost and the need for specialized equipment for fluorescence detection.

Future Directions

There are several future directions for research on [2-(1H-benzimidazol-1-yl)ethyl]dimethylamine dihydrochloride. One area of interest is its potential applications in the treatment of neurological disorders, including Alzheimer's disease. Another area of interest is its use as a pH indicator and catalyst in organic synthesis. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

[2-(1H-benzimidazol-1-yl)ethyl]dimethylamine dihydrochloride can be synthesized using different methods. One of the most common methods is the reaction between 2-(1H-benzimidazol-1-yl)ethanol and dimethylamine hydrochloride in the presence of a suitable solvent and a catalyst. The reaction results in the formation of [2-(1H-benzimidazol-1-yl)ethyl]dimethylamine, which is then converted to [2-(1H-benzimidazol-1-yl)ethyl]dimethylamine dihydrochloride by reacting it with hydrochloric acid.

Scientific Research Applications

[2-(1H-benzimidazol-1-yl)ethyl]dimethylamine dihydrochloride has been used in various scientific research applications, including as a fluorescent probe for detecting DNA and RNA. It has also been used as a pH indicator and as a catalyst in organic synthesis. Additionally, it has been found to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

2-(benzimidazol-1-yl)-N,N-dimethylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.2ClH/c1-13(2)7-8-14-9-12-10-5-3-4-6-11(10)14;;/h3-6,9H,7-8H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSJWBIFJQOJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=NC2=CC=CC=C21.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5529491

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